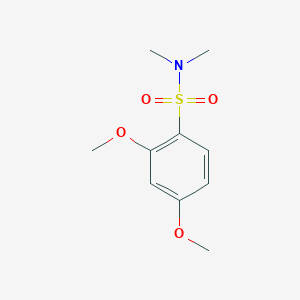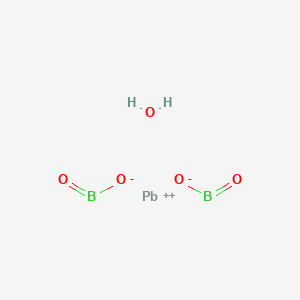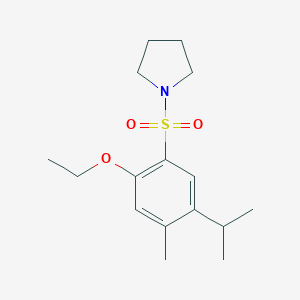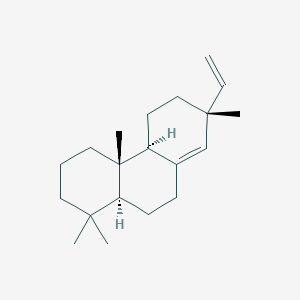
N-benzyl-4-bromo-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-bromo-3-methylbenzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly referred to as BBMS and belongs to the class of sulfonamide compounds. BBMS is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Mechanism of Action
The mechanism of action of BBMS is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. BBMS has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
BBMS has been shown to exhibit antifungal and antibacterial activity. It has been shown to inhibit the growth of various microorganisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus. BBMS has also been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease, which are involved in various physiological processes.
Advantages and Limitations for Lab Experiments
BBMS has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. BBMS is also soluble in organic solvents, which makes it easy to handle in the laboratory. However, BBMS has some limitations for lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. BBMS also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the use of BBMS in scientific research. BBMS has shown potential as a candidate for the development of new drugs. Further research is needed to explore its antifungal and antibacterial activity and to develop new compounds based on its structure. BBMS has also shown potential as a ligand in the preparation of metal complexes. Further research is needed to explore its potential in this area. Finally, BBMS has been used in the preparation of fluorescent probes for the detection of metal ions. Further research is needed to explore its potential as a probe for the detection of other molecules.
Synthesis Methods
BBMS can be synthesized by the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with benzylamine in the presence of a base such as sodium carbonate. The reaction takes place at room temperature and yields BBMS as a white crystalline solid with a yield of around 75%.
Scientific Research Applications
BBMS has been widely used in scientific research for its unique properties. It has been used as a reagent in the synthesis of various organic compounds. BBMS has also been used as a ligand in the preparation of metal complexes. It has been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new drugs. BBMS has also been used in the preparation of fluorescent probes for the detection of metal ions.
properties
Product Name |
N-benzyl-4-bromo-3-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C14H14BrNO2S |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
N-benzyl-4-bromo-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-9-13(7-8-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChI Key |
OPHUOYYXVOJLJH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)








![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)


